1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid
CAS No.:
Cat. No.: VC13323118
Molecular Formula: C18H24BrNO4
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24BrNO4 |
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Molecular Weight | 398.3 g/mol |
IUPAC Name | 4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) |
Standard InChI Key | CJUMDGADQJSSKK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid features a piperidine ring substituted at the 4-position with both a 4-bromobenzyl group and a carboxylic acid moiety. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic procedures. The molecular formula is C₁₈H₂₃BrNO₄, with a molar mass of 421.29 g/mol .
Key Functional Groups:
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Piperidine Ring: A six-membered heterocycle with one nitrogen atom, providing a rigid scaffold for molecular interactions.
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4-Bromobenzyl Group: Introduces steric bulk and electron-withdrawing characteristics, influencing reactivity and binding affinity.
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Boc Protecting Group: Shields the amine functionality from undesired reactions during synthesis.
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Carboxylic Acid: Enhances solubility and enables further derivatization via esterification or amidation.
Physicochemical Properties
While direct data for this compound is limited, analogous structures such as 1-Boc-4-(4-bromophenyl)-4-carboxypiperidine ( ) exhibit:
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Density: 1.393 ± 0.06 g/cm³ (predicted)
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Boiling Point: 484.4 ± 45.0 °C (predicted)
These values suggest moderate polarity and thermal stability, aligning with typical Boc-protected piperidines.
Synthetic Methodologies
Industrial and Laboratory Routes
The synthesis of Boc-protected piperidine derivatives often involves multi-step strategies. A patented approach for 1-N-Boc-4-acetylpiperidine ( ) provides insights into scalable methods:
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Degradation Reaction:
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Bromobenzyl Introduction:
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Alkylation: Reacting 4-bromobenzyl bromide with a piperidine intermediate under basic conditions.
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling to install the aryl group.
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Boc Protection:
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
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Solvent: Dichloromethane or THF at 0–25°C.
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Optimization Challenges:
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Regioselectivity: Ensuring substitution at the 4-position requires steric and electronic control.
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Byproduct Formation: Competing reactions at the amine or carboxylic acid groups necessitate protecting group strategies.
Applications in Pharmaceutical Research
Role as a Building Block
Piperidine derivatives are pivotal in drug discovery due to their bioavailability and structural versatility. Key applications include:
Kinase Inhibitor Development
The bromobenzyl group’s electron-deficient aromatic system facilitates interactions with ATP-binding pockets in kinases. For example, analogous compounds have shown inhibitory activity against EGFR and ALK kinases .
Central Nervous System (CNS) Agents
The Boc group enhances blood-brain barrier penetration, making this compound a candidate for neuropharmacological agents. Piperidine cores are prevalent in analgesics and antipsychotics .
Peptide Mimetics
The carboxylic acid enables conjugation to peptides, mimicking natural substrates in protease inhibition or receptor modulation.
Comparative Analysis with Analogues
This compound’s bromobenzyl group offers distinct advantages in steric bulk and electronic effects compared to phenyl or acetyl analogues.
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